molecular formula C19H18ClN5O B11199770 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11199770
M. Wt: 367.8 g/mol
InChI Key: PMHLAZCNQMJFOY-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE typically involves multiple steps. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 4-chlorophenyl-1H-1,2,3-triazole. This intermediate is then reacted with 4-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 4-Chlorophenyl-1H-1,2,3-triazole-4-carbaldehyde
  • 1-(4-Chlorobenzhydryl)piperazine

Uniqueness

1-[1-(4-CHLOROPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE stands out due to its unique combination of a triazole ring and a piperazine moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C19H18ClN5O

Molecular Weight

367.8 g/mol

IUPAC Name

[1-(4-chlorophenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H18ClN5O/c20-15-6-8-17(9-7-15)25-14-18(21-22-25)19(26)24-12-10-23(11-13-24)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

PMHLAZCNQMJFOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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